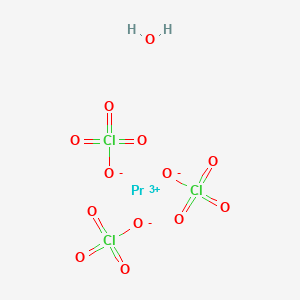
3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol typically involves the hydroxylation of dopamine. This process can be achieved through various methods, including enzymatic and chemical synthesis. One common method involves the use of tyrosine hydroxylase, an enzyme that catalyzes the conversion of L-tyrosine to L-DOPA, which is then decarboxylated to form dopamine. Dopamine is subsequently hydroxylated to produce norepinephrine .
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes using genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for the biosynthesis of norepinephrine from precursor molecules .
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adrenochrome.
Reduction: It can be reduced to form dihydroxylated derivatives.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: Adrenochrome and other quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in neurotransmission and its effects on the nervous system.
Medicine: Used in the treatment of conditions such as hypotension and cardiac arrest due to its vasoconstrictive properties.
Mechanism of Action
The mechanism of action of 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol involves its interaction with adrenergic receptors. It binds to alpha and beta-adrenergic receptors, leading to the activation of various signaling pathways. This results in increased intracellular calcium levels, which in turn triggers various physiological responses such as increased heart rate and vasoconstriction .
Comparison with Similar Compounds
Similar Compounds
Dopamine: A precursor to norepinephrine with similar but distinct physiological effects.
Epinephrine: Another closely related compound with more pronounced effects on the cardiovascular system.
Serotonin: A neurotransmitter with different receptor targets and physiological roles.
Uniqueness
3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol is unique in its dual role as both a neurotransmitter and a hormone. Its ability to act on both alpha and beta-adrenergic receptors distinguishes it from other similar compounds, allowing it to exert a wide range of physiological effects .
Properties
IUPAC Name |
3-(2-amino-1-hydroxyethyl)benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,7,10-12H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAQLEYZJPJQEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588012 | |
| Record name | 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73660-93-2 | |
| Record name | 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B1602332.png)





![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602342.png)






